molecular formula C4H3N3O4 B1222747 Oxonic Acid CAS No. 937-13-3

Oxonic Acid

Katalognummer: B1222747
CAS-Nummer: 937-13-3
Molekulargewicht: 157.08 g/mol
InChI-Schlüssel: RYYCJUAHISIHTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxonic acid, also known as 4,6-dihydroxy-1,3,5-triazine-2-carboxylic acid, is a chemical compound with the molecular formula C4H3N3O4. It is a derivative of triazine and is known for its role as an inhibitor of uricase, an enzyme involved in the metabolism of uric acid. This compound is often used in scientific research to induce hyperuricemia in animal models, which helps in studying conditions related to elevated uric acid levels, such as gout and kidney diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxonic acid can be synthesized through various chemical routes. One common method involves the reaction of cyanuric acid with potassium hydroxide, followed by acidification to yield this compound. The reaction conditions typically involve heating the mixture to facilitate the reaction and then cooling it to precipitate the product.

Industrial Production Methods

In industrial settings, this compound is often produced as its potassium salt, known as potassium oxonate. This is achieved by reacting cyanuric acid with potassium hydroxide under controlled conditions. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound potassium salt.

Analyse Chemischer Reaktionen

Types of Reactions

Oxonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to inhibit uricase, which catalyzes the oxidation of uric acid to allantoin.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the hydroxyl groups in this compound.

Major Products Formed

    Oxidation: The oxidation of this compound typically yields products such as carbon dioxide and water.

    Reduction: Reduction reactions can produce various reduced forms of this compound, depending on the specific conditions and reagents used.

    Substitution: Substitution reactions can yield a variety of derivatives, including amides and esters.

Wissenschaftliche Forschungsanwendungen

Oxonic acid has several important applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: this compound is used to study the metabolism of uric acid and the role of uricase in different organisms.

    Medicine: It is employed in research on hyperuricemia and related conditions, such as gout and kidney diseases. This compound is also used to induce hyperuricemia in animal models for studying the effects of elevated uric acid levels.

    Industry: In the pharmaceutical industry, this compound is used in the development of drugs that target uric acid metabolism.

Wirkmechanismus

Oxonic acid exerts its effects primarily by inhibiting the enzyme uricase. Uricase catalyzes the oxidation of uric acid to allantoin, a more soluble and easily excreted compound. By inhibiting uricase, this compound increases the levels of uric acid in the body, leading to hyperuricemia. This mechanism is particularly useful in research studies that aim to understand the effects of elevated uric acid levels and to develop treatments for conditions such as gout.

Vergleich Mit ähnlichen Verbindungen

Oxonic acid can be compared with other compounds that affect uric acid metabolism, such as:

    Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.

    Febuxostat: Another xanthine oxidase inhibitor with a similar mechanism of action to allopurinol.

    Probenecid: A uricosuric agent that increases the excretion of uric acid by the kidneys.

Uniqueness of this compound

This compound is unique in its specific inhibition of uricase, which distinguishes it from other compounds that target different enzymes or pathways in uric acid metabolism. This specificity makes this compound a valuable tool in research focused on uricase and its role in various physiological and pathological processes.

Biologische Aktivität

Oxonic acid, a uricase inhibitor, has gained attention in recent years for its various biological activities, particularly in the context of hyperuricemia and its implications in therapeutic applications. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.

Overview of this compound

This compound is primarily known for its role in increasing uric acid levels in the blood by inhibiting the enzyme uricase, which converts uric acid to allantoin. This property has made it a useful tool in experimental models to study hyperuricemia and its associated conditions, such as cardiovascular diseases and cancer treatment toxicity.

  • Hyperuricemia Induction :
    • This compound effectively induces hyperuricemia in experimental models, which is characterized by elevated plasma uric acid levels. Studies have shown that dietary administration of this compound can increase plasma uric acid concentrations significantly, often by 80-90 µmol/L in animal models .
  • Impact on Vascular Function :
    • Research indicates that this compound-induced hyperuricemia can affect vascular function. For instance, a study demonstrated that this compound improved nitric oxide-mediated vasorelaxation in carotid arteries of rats with renal insufficiency, suggesting a potential protective role against oxidative stress .
  • Gastrointestinal Protection :
    • Notably, this compound has been shown to mitigate gastrointestinal toxicity associated with chemotherapeutic agents like 5-Fluorouracil (5-FU). In animal studies, coadministration of this compound reduced gastrointestinal injury without compromising the antitumor efficacy of 5-FU . This selective inhibition occurs due to higher concentrations of this compound in gastrointestinal tissues compared to systemic circulation.

Case Study: this compound and Cancer Treatment

A significant study investigated the effects of this compound on gastrointestinal toxicity during cancer treatment. The findings revealed that:

  • Dosage : Oral administration of this compound at doses ranging from 10 to 50 mg/kg significantly reduced gastrointestinal damage caused by 5-FU.
  • Mechanism : The protective effect was attributed to the inhibition of 5-FU phosphorylation specifically within the GI tract, preventing its incorporation into RNA in intestinal tissues while maintaining its action against tumors .

Table: Summary of Biological Effects of this compound

Biological ActivityEffect DescriptionReference
Hyperuricemia InductionIncreases plasma uric acid levels by 80-90 µmol/L
Vascular FunctionEnhances NO-mediated vasorelaxation in carotid arteries
GI Toxicity ReductionProtects against GI toxicity from 5-FU without reducing efficacy
Anti-inflammatory EffectsExhibits anti-inflammatory properties via ERK/AP-1 pathway inhibition

Implications for Clinical Use

The biological activities of this compound suggest potential clinical applications beyond merely inducing hyperuricemia. Its ability to protect against chemotherapy-induced gastrointestinal toxicity presents a promising avenue for enhancing patient quality of life during cancer treatments. Furthermore, its effects on vascular function may have implications in managing cardiovascular risks associated with hyperuricemia.

Eigenschaften

IUPAC Name

4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2(9)1-5-3(10)7-4(11)6-1/h(H,8,9)(H2,5,6,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYCJUAHISIHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048358
Record name Oteracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Oteracil's main role within Teysuno is to reduce the activity of 5-FU within normal gastrointestinal mucosa, and therefore reduce's gastrointestinal toxicity. It functions by blocking the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the production of 5-FU.
Record name Oteracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

937-13-3
Record name Oteracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oteracil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oteracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oteracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTERACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VT6420TIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxonic Acid
Reactant of Route 2
Reactant of Route 2
Oxonic Acid
Reactant of Route 3
Oxonic Acid
Reactant of Route 4
Oxonic Acid
Reactant of Route 5
Oxonic Acid
Reactant of Route 6
Oxonic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.